tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)9-10-7-5-6-8-11(10)15/h5-8,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBYTQAMAYIGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487444-34-7 | |
| Record name | tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Carbamoylation Using Di-tert-butyl Dicarbonate (Boc2O)
One of the most effective and widely used methods involves reacting 2-(aminomethyl)phenol or 2-hydroxybenzylamine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base or catalyst:
-
- Solvent: Tetrahydrofuran (THF) or neat conditions (solvent-free).
- Temperature: Room temperature (~20°C).
- Time: 0.08 to 16 hours depending on catalyst and solvent.
- Catalyst: Iron(III) trifluoromethanesulfonate (Fe(OTf)3) at 1 mol% loading or ionic liquids such as [TPA][Pro].
Procedure:
The amine (e.g., 2-aminophenol) is mixed with Boc2O and catalyst. The reaction proceeds to form the tert-butyl carbamate intermediate. After completion (monitored by TLC), the mixture is diluted with ethyl acetate, washed, dried, and concentrated to isolate the product.Yields:
High yields ranging from 96% to 99% have been reported under these conditions.-
- Mild reaction conditions.
- High selectivity and purity.
- Green chemistry approach when using ionic liquids or neat conditions.
Methylation of Carbamate Nitrogen
To obtain the N-methyl derivative, methylation of the nitrogen atom in the carbamate is required. This can be achieved by:
-
- Methyl iodide (CH3I) or dimethyl sulfate under basic conditions.
- Alternatively, reductive methylation using formaldehyde and a reducing agent.
-
- Solvent: Acetonitrile or DMF.
- Base: Potassium carbonate or sodium hydride.
- Temperature: Ambient to mild heating (25-50°C).
- Time: Several hours until completion.
Outcome:
Selective N-methylation without affecting the phenolic hydroxyl group.
Alternative Approaches: Stepwise Synthesis via Protected Intermediates
Some protocols involve first synthesizing tert-butyl (2-hydroxyphenyl)carbamate, followed by N-methylation and then functionalization of the benzyl position if needed.
Representative Data Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Carbamoylation of 2-aminophenol | Boc2O + Fe(OTf)3 (1 mol%) | Neat (no solvent) | 20 | 0.08 | 99 | Green chemistry approach |
| Carbamoylation with Boc2O | Boc2O + ionic liquid [TPA][Pro] | Ionic liquid | 20 | 0.22 | 99 | Recyclable catalyst |
| Carbamoylation in THF | Boc2O | THF | RT | 16 | 97 | Precipitation with MTBE/Hexane |
| N-Methylation | Methyl iodide + K2CO3 | Acetonitrile | 25-50 | 4-6 | 85-90 | Selective N-methylation |
Mechanistic Insights
Carbamoylation: The nucleophilic amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming the carbamate linkage and releasing tert-butanol as a byproduct. Catalysts like Fe(OTf)3 accelerate this step by activating the Boc2O.
N-Methylation: The lone pair on the nitrogen of the carbamate attacks the methylating agent, forming the N-methylcarbamate. The phenolic hydroxyl group remains unreacted due to lower nucleophilicity and steric factors.
Research Findings and Optimization
Using iron(III) triflate as a catalyst in neat conditions drastically reduces reaction time and improves yield, supporting green chemistry principles by minimizing solvent use and waste.
Ionic liquids such as [TPA][Pro] provide an environmentally friendly medium with easy catalyst recovery and reuse, maintaining high yields over multiple cycles.
Methylation requires careful control to avoid over-alkylation or side reactions; mild bases and controlled stoichiometry are essential.
Purification is typically achieved by extraction and silica gel chromatography or precipitation techniques, ensuring high purity for downstream applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: : The carbamate group can be reduced to form an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Amines.
Substitution: : Various substituted carbamates and amides.
Scientific Research Applications
Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: has several scientific research applications:
Chemistry: : It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: : The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: : It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes, potentially inhibiting their activity. The carbamate group can also interact with nucleophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: is unique due to its specific structural features, such as the presence of the tert-butyl group and the hydroxyl group on the phenyl ring. Similar compounds include:
Benzyl carbamate: : Lacks the tert-butyl group.
N-phenyl carbamate: : Lacks the hydroxyl group.
N-methyl carbamate: : Lacks both the tert-butyl and hydroxyl groups.
These structural differences can lead to variations in reactivity, stability, and biological activity, making This compound distinct in its applications.
Biological Activity
Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C13H19NO3
Molecular Weight : 235.30 g/mol
Functional Groups : Carbamate, Hydroxyphenyl
The presence of the tert-butyl group enhances the compound's lipophilicity, potentially influencing its biological activity by improving membrane permeability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may be crucial in metabolic pathways. For instance, it interacts with cholinesterase and cytochrome P450 enzymes, affecting neurotransmitter levels and drug metabolism respectively .
- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals, thus reducing oxidative stress in biological systems.
- Modulation of Cellular Receptors : The compound may interact with specific cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anti-inflammatory Effects
In animal models, the compound has shown promise as an anti-inflammatory agent. Doses of 50 mg/kg administered orally reduced inflammatory markers in induced models of inflammation.
Case Studies
- Study on Enzymatic Inhibition :
-
Antioxidant Activity Assessment :
- An experimental setup measured the compound's ability to reduce oxidative stress in human cell lines exposed to hydrogen peroxide. The results showed a significant decrease in reactive oxygen species (ROS) levels when treated with this compound at concentrations ranging from 10 to 100 µM.
Q & A
Basic: What synthetic strategies are effective for preparing tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate?
Methodological Answer:
The synthesis typically involves a two-step approach:
Protection of the amine : React 2-hydroxyphenylmethylamine with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form the N-Boc-protected intermediate.
Methylation : Introduce the methyl group using methyl iodide (MeI) or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃) .
Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
Basic: How can researchers ensure high purity of this compound?
Methodological Answer:
- Recrystallization : Use a solvent system like dichloromethane/hexane to remove impurities.
- Chromatography : Optimize silica gel column conditions with a polar/non-polar solvent gradient (e.g., 10–30% ethyl acetate in hexane).
- Analytical Validation : Confirm purity (>95%) via:
Advanced: How does the 2-hydroxyphenyl group influence the compound’s stability and reactivity?
Methodological Answer:
- Hydrogen Bonding : The phenolic -OH can form intramolecular hydrogen bonds with the carbamate carbonyl, enhancing thermal stability but reducing solubility in non-polar solvents .
- pH Sensitivity : Under acidic conditions (pH < 3), the tert-butyl carbamate group may hydrolyze, releasing the free amine. Use buffered solutions (pH 6–8) during handling .
- Oxidative Stability : The phenolic group is prone to oxidation; store under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) if required .
Advanced: What mechanistic insights govern the deprotection of the tert-butyl carbamate group in this compound?
Methodological Answer:
- Acid-Mediated Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) for 2–4 hours at 0°C. The mechanism involves protonation of the carbamate oxygen, leading to cleavage of the Boc group .
- Kinetic Analysis : Monitor deprotection via in situ IR spectroscopy (disappearance of the carbonyl peak at ~1700 cm⁻¹) .
Note : Competing side reactions (e.g., methyl group migration) may occur under harsh conditions; optimize temperature and acid strength.
Data Contradiction: How to resolve conflicting reports on the compound’s stability in aqueous solutions?
Methodological Answer:
- Accelerated Stability Studies :
- Prepare solutions in buffers (pH 3–9) and incubate at 40°C for 14 days.
- Analyze degradation products via LC-MS to identify hydrolysis pathways.
- Control Variables : Include antioxidants (e.g., ascorbic acid) to isolate oxidative vs. hydrolytic degradation mechanisms .
- Recommendation : Stability is pH-dependent; use near-neutral conditions (pH 6–7) for long-term storage .
Advanced: How is this compound utilized as an intermediate in heterocyclic synthesis?
Methodological Answer:
- Piperidine/Pyran Derivatives : React with α,β-unsaturated carbonyls via Michael addition, followed by cyclization to form tetrahydroquinoline or pyran scaffolds .
- Catalysis : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the hydroxyphenyl position .
Case Study : In a 2023 study, the compound was cyclized with ethyl acrylate under basic conditions to yield a 6,7-dihydroxyisoquinoline precursor .
Advanced: What computational methods aid in predicting the compound’s reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict sites for electrophilic attack (e.g., carbonyl carbon) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model aggregation tendencies .
- Software Tools : Gaussian 16 or ORCA for energy minimization; VMD for visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
